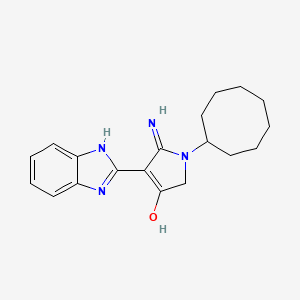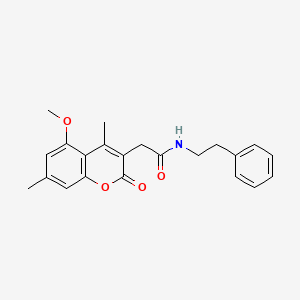![molecular formula C13H14F3N5O2 B11384044 4-amino-N-(2-{[2-(trifluoromethyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide](/img/structure/B11384044.png)
4-amino-N-(2-{[2-(trifluoromethyl)benzyl]amino}ethyl)-1,2,5-oxadiazole-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of oxadiazoles This compound is characterized by the presence of an oxadiazole ring, an amino group, and a trifluoromethylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE typically involves multiple steps. One common method starts with the preparation of the intermediate 4-amino-2-trifluoromethylbenzonitrile. This intermediate is synthesized by dissolving m-amino benzotrifluoride in a solvent, adding ethyl formate, and using a catalyst for reflux reaction to obtain 4-amino-2-trifluoromethylbenzaldehyde. The aldehyde is then reacted with ammonium bisulfate in toluene with acetic acid to yield 4-amino-2-trifluoromethylbenzonitrile .
Industrial Production Methods
For industrial production, the synthesis process is scaled up with optimizations to ensure high yield and purity. The reaction conditions are carefully controlled to avoid side reactions and to ensure the safety and efficiency of the process. The use of mild reaction conditions and easily obtainable raw materials makes this method suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing nitro groups to amino groups.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like stannous chloride, and nucleophiles like sodium azide. The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and specific solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and as a precursor for the synthesis of other industrially relevant compounds.
Mechanism of Action
The mechanism of action of 4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to DNA and interact with enzymes like topoisomerase II, leading to DNA double-strand breaks and cell death . The compound’s trifluoromethyl group enhances its binding affinity and specificity for certain biological targets, making it a potent agent in various biological assays.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-(trifluoromethyl)pyridine: This compound shares the trifluoromethyl group and amino functionality but differs in the core structure.
N-aryl-2-trifluoromethyl-quinazoline-4-amine: Another compound with a trifluoromethyl group, used in similar research applications.
Uniqueness
4-AMINO-N-[2-({[2-(TRIFLUOROMETHYL)PHENYL]METHYL}AMINO)ETHYL]-1,2,5-OXADIAZOLE-3-CARBOXAMIDE is unique due to its oxadiazole ring, which imparts distinct chemical and biological properties. The combination of the trifluoromethyl group and the oxadiazole ring enhances its stability and reactivity, making it a valuable compound for various scientific studies.
Properties
Molecular Formula |
C13H14F3N5O2 |
|---|---|
Molecular Weight |
329.28 g/mol |
IUPAC Name |
4-amino-N-[2-[[2-(trifluoromethyl)phenyl]methylamino]ethyl]-1,2,5-oxadiazole-3-carboxamide |
InChI |
InChI=1S/C13H14F3N5O2/c14-13(15,16)9-4-2-1-3-8(9)7-18-5-6-19-12(22)10-11(17)21-23-20-10/h1-4,18H,5-7H2,(H2,17,21)(H,19,22) |
InChI Key |
XDIMZBXBVHVWIC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCNC(=O)C2=NON=C2N)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-(5-methoxy-1-benzofuran-3-yl)acetamide](/img/structure/B11383964.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-1-(4-ethoxyphenyl)-4-oxo-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11383974.png)
![2,3,3a,4,5,6-hexahydro-1H-pyrazino[3,2,1-jk]carbazol-8-yl(phenyl)methanol](/img/structure/B11383978.png)
![3-(2-hydroxy-5-methylphenyl)-4-(3-hydroxyphenyl)-5-(2-methoxyethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11383994.png)
![1-{[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-(2-methoxyphenyl)-1-propan-2-ylurea](/img/structure/B11384002.png)
![3-(2-hydroxy-5-methylphenyl)-4-(4-methoxyphenyl)-5-propyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11384010.png)
![Ethyl 5-acetyl-2-({[1-(4-fluorophenyl)-4-oxo-1,4-dihydropyridazin-3-yl]carbonyl}amino)-4-methylthiophene-3-carboxylate](/img/structure/B11384017.png)

![6-chloro-N-[2-(4-methylbenzoyl)-1-benzofuran-3-yl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11384030.png)
![2-(4-methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11384034.png)

![N-[6-(methylsulfonyl)-1,3-benzothiazol-2-yl]-4-oxo-1-phenyl-1,4-dihydropyridazine-3-carboxamide](/img/structure/B11384058.png)
![Ethyl 4-amino-2-[(2-{[4-(butoxycarbonyl)phenyl]amino}-2-oxoethyl)sulfanyl]pyrimidine-5-carboxylate](/img/structure/B11384059.png)
